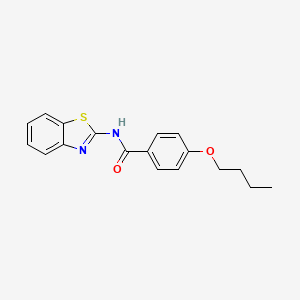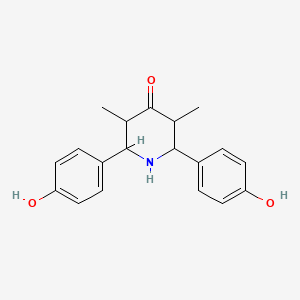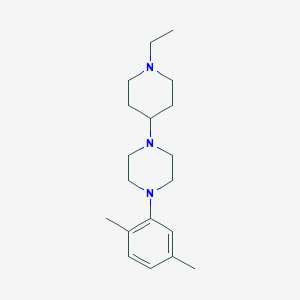
2-butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, commonly known as BMMD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. BMMD is a member of the family of dioxane derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of BMMD is not fully understood, but it is believed to involve the inhibition of various cellular processes, such as DNA synthesis, protein synthesis, and cell signaling pathways. BMMD has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases, such as AKT and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
BMMD has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, BMMD has been shown to induce cell cycle arrest and apoptosis in cancer cells, while at high concentrations, it can cause cytotoxicity and necrosis. BMMD has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMMD has several advantages for lab experiments, such as its high potency and selectivity for cancer cells, as well as its ability to induce apoptosis and cell cycle arrest. However, BMMD also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for research on BMMD, including the development of more efficient synthesis methods, the investigation of its mechanism of action at the molecular level, and the evaluation of its potential applications in combination with other anticancer agents. BMMD also has potential applications in other fields of research, such as antiviral and antimicrobial therapy. Further research is needed to fully understand the biological activity and therapeutic potential of BMMD.
Métodos De Síntesis
BMMD can be synthesized through a series of chemical reactions involving the condensation of 4-ethoxy-3-methoxybenzaldehyde with butyl malonate in the presence of piperidine to yield 2-butyl-4-ethoxy-3-methoxyphenylacetic acid. This intermediate is then converted to BMMD through a cyclization reaction with acetic anhydride and sulfuric acid. The yield of BMMD can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reagent concentrations.
Aplicaciones Científicas De Investigación
BMMD has been studied extensively for its potential applications in various fields of research. One of the major areas of interest is its anticancer activity. BMMD has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. BMMD has also been investigated for its antiviral activity against HIV-1 and influenza A virus, as well as its antimicrobial activity against bacteria and fungi.
Propiedades
IUPAC Name |
2-butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-5-7-10-19(3)24-17(20)14(18(21)25-19)11-13-8-9-15(23-6-2)16(12-13)22-4/h8-9,11-12H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGRHXXHZODSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC)OC)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4886814.png)
![N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4886827.png)
![4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4886847.png)
![1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazide](/img/structure/B4886861.png)
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886869.png)
![N~2~-[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]-N~1~-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B4886876.png)


![2-bromo-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4886899.png)
![1,7-diphenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B4886915.png)

![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B4886933.png)
![ethyl 6-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4886943.png)